3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, a bicyclic heterocyclic system with fused pyridine and pyrimidine rings. The core structure is substituted with a methyl group at position 3 and a 2-methylpropyl (isobutyl) group at position 1. Its synthesis likely involves Hantzsch-type cyclization, as demonstrated in analogous pyrido[2,3-d]pyrimidine derivatives via reactions between substituted acetoacetates and 6-aminouracils .
Properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-7(2)6-16-10-9(11(17)15(3)13(16)20)4-8(5-14-10)12(18)19/h4-5,7H,6H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUFUKUIKPCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=N2)C(=O)O)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 937624-04-9) is a complex organic compound characterized by its pyrido-pyrimidine structure. This compound has garnered attention due to its potential biological activities and pharmacological applications. The focus of this article is to explore the biological activity of this compound based on diverse scientific literature.
- Molecular Formula : C13H15N3O4
- Molecular Weight : 277.28 g/mol
- Structural Features : The compound contains two carbonyl groups and a carboxylic acid functional group, contributing to its reactivity and potential interactions with biological targets.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. Its structural features suggest potential for nucleophilic substitutions and condensation reactions , which can lead to significant biological effects.
Pharmacological Potential
Preliminary studies have demonstrated that this compound exhibits notable pharmacological activities:
- Antitumor Activity : Some studies suggest that it may inhibit cell growth by targeting nucleic acid synthesis pathways. This inhibition disrupts normal cellular processes, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating a possible role as an antimicrobial agent.
Study 1: Antitumor Effects
In a study examining the effects of pyrido-pyrimidine derivatives on cancer cell lines, this compound was found to significantly reduce proliferation in human breast cancer cells. The mechanism was attributed to the compound's ability to induce DNA damage and activate apoptotic pathways.
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several pyrido-pyrimidine derivatives. Results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | Lacks the 2-methylpropyl group | Similar antitumor activity but lower potency |
| 5-Fluoro-2-amino-pyrimidine | Contains an amino group | Different mechanism; effective against specific cancer types |
| 6-Hydroxypyrimidine derivatives | Hydroxyl group instead of carboxylic acid | Varied solubility; less effective in nucleic acid interactions |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include derivatives with variations in substituents, heterocyclic cores, or functional groups. Below is a comparative analysis based on the evidence:
Key Observations
The carboxylic acid at position 6 distinguishes it from ester or nitrile derivatives (e.g., ), enhancing solubility and hydrogen-bonding capacity.
Core Heterocycle Variations :
- Pyrido[2,3-d]pyrimidine derivatives (target compound and ) exhibit fused bicyclic systems, whereas pyrazolo[4,3-d]pyrimidines () or pyrrolo[2,3-d]pyrimidines () feature different ring fusions, affecting electronic properties and bioactivity.
Synthetic Pathways: The target compound’s synthesis likely parallels methods described for ethyl derivatives (e.g., Hantzsch cyclization with substituted acetoacetates and aminouracils) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
